REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8](O)[CH2:9][OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCC(O)CC)(=O)C(C)=C.C(OCCCCO)(=O)C(C)=C.C(OCCC(O)CO)(=O)C(C)=C.C(OCCCCCO)(=O)C(C)=C.C(OCCCCCCO)(=O)C(C)=C.C(OC(C)CC(C)(O)C)(=O)C(C)=C.C(OCCCCC(O)CO)(=O)C(C)=C.C(OCCCCCCCO)(=O)C(C)=C>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCO
|
Name
|
3,4-dihydroxybutyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC(CO)O
|
Name
|
5-hydroxypentyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCO
|
Name
|
1,3-dimethyl-3-hydroxybutyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(CC(C)(O)C)C
|
Name
|
5,6 dihydroxyhexyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCC(CO)O
|
Name
|
7-hydroxyheptyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |